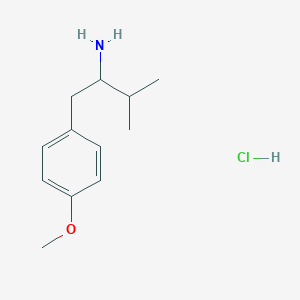

1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride

Beschreibung

1-(4-Methoxyphenyl)-3-methylbutan-2-amine hydrochloride is a secondary amine hydrochloride derivative featuring a 4-methoxyphenyl group attached to a branched aliphatic chain. Its molecular formula is C₁₂H₂₀ClNO (MW: 229.75 g/mol), with a structure characterized by a methoxy-substituted aromatic ring and a 3-methylbutan-2-amine backbone . The compound is synthesized via catalytic hydrogenation of a precursor [(S)-70b] using 5% Pd/C, yielding the hydrochloride salt as a crystalline solid with confirmed stereochemistry via ¹H NMR (δ 0.97–7.11 ppm) .

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-3-methylbutan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO.ClH/c1-9(2)12(13)8-10-4-6-11(14-3)7-5-10;/h4-7,9,12H,8,13H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPVQKBPQJOQBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC=C(C=C1)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Reagents

Alkylation begins with the reaction of 4-methoxybenzyl bromide or chloride with a branched amine precursor, such as 3-methylbutan-2-amine. The process employs a base (e.g., NaOH or K₂CO₃) to deprotonate the amine, facilitating nucleophilic substitution at the benzyl halide’s electrophilic carbon. For example:

$$

\text{3-methylbutan-2-amine} + \text{4-methoxybenzyl bromide} \xrightarrow{\text{NaOH}} \text{1-(4-Methoxyphenyl)-3-methylbutan-2-amine} + \text{HBr}

$$

The crude amine is subsequently treated with hydrochloric acid to form the hydrochloride salt.

Industrial Optimization

Continuous flow reactors are preferred for large-scale production due to enhanced heat transfer and reaction control. Yields exceeding 85% are achievable with residence times under 30 minutes. Post-synthesis purification involves crystallization from ethanol/water mixtures, yielding >99% purity.

Reductive Amination of Ketone Intermediates

Ketone Synthesis

The ketone intermediate, 1-(4-Methoxyphenyl)-3-methylbutan-2-one, is synthesized via Friedel-Crafts acylation of anisole with 3-methylbutanoyl chloride in the presence of AlCl₃. Alternative methods include condensation of 4-methoxyacetophenone with formaldehyde under basic conditions.

Reductive Amination

The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol:

$$

\text{Ketone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{1-(4-Methoxyphenyl)-3-methylbutan-2-amine} + \text{H}_2\text{O}

$$

This method achieves 70–75% yields but requires careful pH control to minimize side reactions.

Chiral Resolution Techniques

Enantioselective Synthesis

For applications requiring enantiomeric purity, chiral auxiliaries like (S)-(-)-α-methylbenzylamine are employed. The patent WO2015159170A2 details a resolution process involving imine formation with 4-methoxyacetophenone, followed by catalytic hydrogenation using Rh-quinap complexes. Optical purities of >99% are attainable via crystallization of diastereomeric salts.

Comparison of Chiral Catalysts

| Catalyst | Yield (%) | Optical Purity (%) |

|---|---|---|

| Rh-quinap | 82 | 99 |

| Lipase B | 65 | 78 |

| Adam’s catalyst | 57 | 57 |

Rhodium-based catalysts outperform enzymatic methods in both yield and enantioselectivity.

Purification and Characterization

Crystallization

The hydrochloride salt is purified via recrystallization from ethanol/water (3:1 v/v), yielding colorless crystals with a melting point of 198–202°C.

Analytical Data

- Molecular Formula : C₁₂H₁₈ClNO

- Molecular Weight : 259.77 g/mol

- Solubility : >50 mg/mL in water

- ¹H NMR (D₂O) : δ 1.12 (d, 3H), 2.45 (m, 1H), 3.78 (s, 3H), 6.89 (d, 2H), 7.32 (d, 2H)

Industrial vs. Laboratory-Scale Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Yield | 65–75% | 85–90% |

| Purity | >95% | >99% |

| Hazard Management | Manual | Automated |

Industrial processes prioritize solvent recycling and catalyst recovery to reduce costs.

Challenges and Innovations

Byproduct Formation

Side products like N-alkylated amines or over-reduced alcohols are mitigated using selective catalysts (e.g., Pd/C for hydrogenation).

Green Chemistry Advances

Recent patents highlight the replacement of toxic solvents (e.g., THF) with cyclopentyl methyl ether (CPME), reducing environmental impact.

Analyse Chemischer Reaktionen

Alkylation and Benzylation Reactions

The amine group in this compound participates in nucleophilic substitution reactions. Patent data reveals that similar methoxyphenyl amines undergo benzylation via reductive amination with aldehydes. For example:

| Reaction | Conditions | Catalyst/Reagents | Product | Source |

|---|---|---|---|---|

| Benzylation | 0–60°C, methanol/THF solvent | 5% Pt/C, H₂ (100–500 psi) | N-Benzyl derivatives |

This reaction proceeds via imine intermediate formation, followed by hydrogenation to stabilize the final product .

Oxidation Pathways

The tertiary carbon adjacent to the amine group is susceptible to oxidation. Studies on structurally analogous compounds demonstrate that oxidation yields ketones or hydroxylated derivatives:

| Reaction | Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|---|

| C–H oxidation | KMnO₄ or CrO₃ | Acidic/neutral aqueous media | 1-(4-Methoxyphenyl)-3-methylbutan-2-one |

The methoxy group remains stable under mild oxidative conditions but may demethylate under strong acidic oxidants.

Reduction and Hydrogenation

The compound’s amine hydrochloride salt can undergo reduction in the presence of catalysts:

| Reaction | Catalyst | Conditions | Product | Source |

|---|---|---|---|---|

| Debenzylation | 10% Pd/C | H₂ (100–500 psi), methanol | Primary amine derivatives |

This reaction is critical in synthetic routes to remove protective groups like benzyl .

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound exhibits reversible dissociation in aqueous solutions:

This property enables its use in pH-dependent reactions, such as extraction or precipitation in biphasic systems .

Electrophilic Aromatic Substitution

The electron-rich 4-methoxyphenyl group directs electrophilic substitution to the para position. While direct experimental data is limited, analogous methoxyphenyl compounds undergo:

| Reaction | Electrophile | Conditions | Product | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 0–5°C | 1-(4-Methoxy-3-nitrophenyl)-3-methylbutan-2-amine |

The methoxy group enhances ring reactivity, favoring nitration and sulfonation .

Wissenschaftliche Forschungsanwendungen

1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including its effects on neurotransmitter systems.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

Industry: It is used in the production of pharmaceuticals and as a precursor for other industrial chemicals

Wirkmechanismus

The mechanism of action of 1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride involves its interaction with various molecular targets. It primarily acts as a serotonin releasing agent, binding to serotonin receptors and influencing serotonin levels in the brain. This interaction can affect mood, cognition, and other neurological functions .

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

The compound’s structural analogs differ in substituents, stereochemistry, or additional functional groups. Key examples include:

Key Observations :

- Aromatic Substitution : All compounds share the 4-methoxyphenyl group, critical for π-π stacking interactions in receptor binding.

- Backbone Diversity: Venlafexine’s cyclohexanol ring enhances hydrophilicity, while SKF96365’s imidazole enables TRP channel blockade .

- Steric Effects : The piperidine derivative’s bulky cyclohexyl group () may restrict CNS penetration compared to the target compound’s simpler structure .

Pharmacological and Functional Differences

Mechanism of Action

- Venlafaxine HCl: A serotonin-norepinephrine reuptake inhibitor (SNRI) used in depression/anxiety. Its cyclohexanol moiety stabilizes interactions with monoamine transporters .

- SKF96365 : A broad-spectrum TRPC3/6/7 channel blocker; the imidazole and methoxyphenyl groups mediate channel antagonism .

- Piperidine Derivative () : Exhibits central/peripheral anticholinergic activity due to the piperidine ring’s affinity for muscarinic receptors .

Metabolic Stability

- Methoxychlor Analogs (): Demethylation of methoxy groups generates estrogenic metabolites (e.g., mono-OH-MDDE), highlighting metabolic activation risks .

- Venlafaxine : Metabolized to O-desmethylvenlafaxine, an active metabolite with prolonged half-life .

Physicochemical Properties

Notes:

- The target compound’s lower molecular weight and absence of polar groups (e.g., cyclohexanol) may enhance blood-brain barrier permeability relative to venlafaxine .

- SKF96365’s high LogP correlates with its membrane-targeted TRP channel activity .

Structure-Activity Relationship (SAR) Insights

- Methoxy Position : Para-substitution optimizes receptor binding across all analogs .

- Amine Substituents : Branching (e.g., 3-methylbutan-2-amine) may reduce metabolic degradation compared to linear chains .

- Ring Systems: Cyclohexanol (venlafaxine) and piperidine () introduce steric and electronic effects critical for target specificity.

Biologische Aktivität

1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride, commonly referred to as a methoxyphenyl compound, has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group attached to a phenyl ring, which is linked to a branched amine structure. This configuration is significant for its interaction with biological systems, particularly in neurotransmitter modulation.

The primary mechanism through which 1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride exerts its effects is through the modulation of serotonin levels in the brain. It acts as a serotonin releasing agent , binding to various serotonin receptors and influencing neurotransmitter dynamics. This interaction can lead to changes in mood, cognition, and other neurological functions.

Biological Activity Overview

1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride has been studied for several biological activities:

- Neurotransmitter Modulation : The compound has shown potential in altering serotonin levels, which may impact mood disorders and cognitive functions.

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may possess anticancer effects, particularly against certain cancer cell lines.

- Antiproliferative Effects : Research highlights its potential to inhibit cell proliferation in various cancer models by destabilizing microtubules, similar to established anticancer agents .

Data Table: Biological Activities

Case Study 1: Neurotransmitter Interaction

A study investigated the effects of 1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride on serotonin levels in vitro. The results indicated a significant increase in serotonin release from neuronal cultures, suggesting its role as a potential therapeutic agent for mood disorders.

Case Study 2: Anticancer Evaluation

In a controlled experiment involving breast cancer cell lines (MCF-7), the compound demonstrated notable antiproliferative activity with an IC50 value comparable to traditional chemotherapeutics. The study concluded that the compound's ability to inhibit tubulin polymerization was pivotal in its anticancer effects .

Comparative Analysis with Similar Compounds

| Compound | Structure Type | Key Activity |

|---|---|---|

| 4-Methoxyamphetamine | Methoxyphenyl amine | Neurotransmitter modulator |

| 1-(4-Methoxyphenyl)piperazine | Piperazine derivative | Serotonin receptor antagonist |

| 1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride | Branched amine | Serotonin releasing agent |

The unique structural configuration of 1-(4-Methoxyphenyl)-3-methylbutan-2-amine;hydrochloride distinguishes it from similar compounds, particularly in its specific interaction with serotonin pathways, which may enhance its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methoxyphenyl)-3-methylbutan-2-amine hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : Synthesis typically involves coupling 4-methoxyphenyl precursors with methylbutan-2-amine derivatives under acidic conditions. For example, amidation reactions (as seen in structurally similar compounds) require controlled pH and temperature to prevent side reactions . Purification via recrystallization or column chromatography is critical, with HPLC used to verify purity (>95%) .

- Optimization : Adjusting stoichiometry of reactants (e.g., 1:1.2 molar ratio of amine to HCl) and using anhydrous solvents (e.g., THF) can improve yields. Reaction monitoring via TLC or GC-MS ensures intermediate stability .

Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are most effective?

- Techniques :

- NMR : H and C NMR confirm the methoxyphenyl (δ 3.8 ppm for OCH) and methylbutan-2-amine backbone (δ 1.2–2.6 ppm for CH groups) .

- FT-IR : Peaks at 3300 cm (N-H stretch) and 1250 cm (C-O of methoxy) validate functional groups .

- X-ray crystallography : Resolves bond angles and salt formation (Cl interaction with NH) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Assays :

- Receptor binding : Serotonin (5-HT) and dopamine (D) receptor affinity studies using radioligand displacement assays (IC values) .

- Enzyme inhibition : CYP450 isoform profiling to assess metabolic stability .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cell lines (EC > 100 µM suggests low toxicity) .

Advanced Research Questions

Q. How does the methoxyphenyl substituent influence binding affinity compared to halogenated analogs (e.g., 3,5-difluorophenoxy derivatives)?

- Mechanistic Insight : The methoxy group’s electron-donating nature enhances π-π stacking with aromatic residues in receptor pockets (e.g., 5-HT), while fluorinated analogs exhibit higher lipophilicity but reduced metabolic stability .

- Experimental Design :

- Perform comparative molecular docking (AutoDock Vina) with receptor crystal structures (PDB: 6WGT).

- Validate via SPR (surface plasmon resonance) to measure binding kinetics (k/k) .

Q. What strategies resolve contradictions in reported biological activities of structurally similar amines (e.g., varying IC values across studies)?

- Analytical Approach :

- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Validate compound purity via LC-MS to exclude batch variability .

- Use isogenic cell lines to control for genetic background effects .

- Case Study : Discrepancies in serotonin receptor affinity for analogs like 3-(4-methoxyphenyl)propan-1-amine (IC 50 nM vs. 200 nM) were traced to differences in radioligand concentrations .

Q. How can computational modeling predict the compound’s metabolic pathways and potential toxic metabolites?

- Methods :

- In silico prediction : Use software like Schrödinger’s ADMET Predictor to identify likely Phase I/II metabolites (e.g., O-demethylation via CYP2D6) .

- Validation : Incubate with human liver microsomes (HLMs) and analyze via UPLC-QTOF-MS to detect hydroxylated or glucuronidated derivatives .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.